(S)-4-Methylhexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-6(2)4-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVCBWJKVSFZKJ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456055 | |
| Record name | (S)-4-Methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1730-89-8 | |
| Record name | 4-Methylhexanoic acid, (4S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001730898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-4-Methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-4-methylhexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLHEXANOIC ACID, (4S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6ER5VL4VR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereoselective Synthesis Methodologies for S 4 Methylhexanoic Acid
Asymmetric Synthetic Approaches to the Chiral Center
The chiral pool approach is a synthetic strategy that utilizes readily available, enantiomerically pure compounds from nature, such as amino acids, sugars, and terpenes. wikipedia.org This method leverages the inherent chirality of the starting material to produce a target molecule with the desired stereochemistry, often preserving the original chiral center throughout the reaction sequence. wikipedia.org
A practical route to (S)-4-Methylhexanoic acid involves starting with a naturally occurring chiral molecule. For example, enantiomerically pure (S)-2-methyl-1-butanol can be converted into this compound with very high purity (>98% ee) through a malonic ester two-carbon chain-extension sequence. diva-portal.org Another approach starts from L-valine, a common amino acid. This method involves several steps, including protection of the functional groups and a key alkylation step, to yield the target acid with a 94% enantiomeric excess (ee). Similarly, a generic method starting from the enantiomers of methyl 3-hydroxy-2-methylpropionate has been developed to produce either the (R)- or (S)-enantiomer of various 4-methylalkanoic acids. researchgate.net This strategy involves a multi-step sequence including protection, reduction, tosylation, and a copper(I)-catalyzed cross-coupling reaction. researchgate.net
Enantioselective catalysis is a powerful technique that uses small amounts of a chiral catalyst to produce large quantities of a single enantiomer. This approach is highly efficient and is a cornerstone of modern asymmetric synthesis. ajchem-b.com Transition metals like ruthenium, rhodium, and iridium, when combined with chiral ligands, are particularly effective catalysts for a variety of asymmetric transformations. ajchem-b.com
Copper(I)-catalyzed reactions are valuable for creating carbon-carbon bonds with high stereocontrol. beilstein-journals.org The asymmetric conjugate addition of Grignard reagents to α,β-unsaturated esters is a key application. For synthesizing this compound, this would involve the reaction of an ethyl Grignard reagent with a precursor like crotonate in the presence of a chiral copper(I) catalyst. The catalyst, bearing a specific chiral ligand, directs the approach of the Grignard reagent to create the C4 stereocenter with the desired (S)-configuration. researchgate.net The resulting chiral ester is then hydrolyzed to the final acid. Copper-catalyzed allylic alkylation with Grignard reagents has also been shown to produce chiral 1,5-dienes with high enantioselectivity. beilstein-journals.org
Beyond copper, other metals are crucial for stereoselective synthesis. Asymmetric hydrogenation, in particular, is a widely used industrial and academic method. researchgate.net For instance, a patented process describes the asymmetric hydrogenation of 4-methyl-2-hexenoic acid using a Ruthenium-BINAP catalyst system under 50 bar of hydrogen pressure to produce this compound with a high enantiomeric excess of 96%. Catalysts based on cobalt have also been developed for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, achieving excellent enantioselectivity (up to >99% ee). nih.gov Rhodium and iridium catalysts are also highly effective for the asymmetric hydrogenation of various unsaturated substrates. ajchem-b.com
| Method | Catalyst/Ligand | Substrate | Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | Ru-BINAP | 4-Methyl-2-hexenoic acid | 96% |
| Asymmetric Hydrogenation | Chiral Cobalt Complex | α,β-unsaturated carboxylic acids | up to >99% |
In this strategy, a temporary chiral "auxiliary" molecule is attached to the starting material. nih.gov This auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed, leaving behind the desired enantiomerically pure product. nih.gov This method is highly reliable and predictable. york.ac.uk
The Evans asymmetric alkylation is a classic and powerful example of this approach. york.ac.uk To synthesize this compound, an achiral acyl group is first attached to a chiral oxazolidinone auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. google.comgoogle.com The resulting N-acyloxazolidinone is then treated with a strong base to form a specific enolate, which is subsequently alkylated. york.ac.uk The bulky auxiliary blocks one face of the enolate, forcing the alkylating agent to attack from the opposite side with high diastereoselectivity. york.ac.ukbohrium.com Finally, the auxiliary is cleaved, typically by hydrolysis with lithium hydroxide (B78521) (LiOH), to yield the desired α-substituted carboxylic acid and recover the auxiliary for reuse. uwindsor.canih.gov This method is known for its high yields and exceptional stereocontrol, often achieving diastereoselectivities greater than 98:2. acs.org
| Auxiliary | Key Reaction | Diastereoselectivity/ee | Typical Cleavage |
| Evans Oxazolidinone | Asymmetric Alkylation | >98:2 dr | LiOH / H₂O₂ |
| Fluorous Oxazolidinone | Radical Conjugate Addition | High | FSPE Purification |
Enantioselective Catalytic Reactions
Multi-Step Synthesis and Optimization for this compound
The creation of enantiomerically pure this compound often relies on multi-step synthetic sequences that allow for careful control over the stereochemistry. These routes can be optimized for yield and enantiomeric excess through the strategic selection of reactions and protecting groups.
Strategic Application of Key Organic Reactions
Several key organic reactions are instrumental in the synthesis of branched-chain carboxylic acids like this compound. These reactions, when applied strategically, can establish the required carbon skeleton and stereochemistry.
The Mannich reaction is a three-component condensation reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton (such as a ketone or another aldehyde). wikipedia.orglibretexts.org This reaction forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.orglibretexts.org The mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for the enol form of the carbonyl compound. wikipedia.org
In the context of synthesizing branched carboxylic acids, asymmetric Mannich reactions have been developed. researchgate.net These reactions utilize chiral catalysts, such as proline and its derivatives, to control the stereochemical outcome, leading to the formation of α-branched β-amino/hydroxy carboxylic acid derivatives with high diastereoselectivity and enantioselectivity. thieme-connect.comlscollege.ac.in The use of supersilyl esters as synthetic equivalents of carboxylic acids has proven effective in these highly stereoselective aldol (B89426) and Mannich reactions. thieme-connect.com
| Reaction Component | Role |
| Amine (Primary or Secondary) | Forms the iminium ion intermediate. wikipedia.orglibretexts.org |
| Aldehyde (e.g., Formaldehyde) | Reacts with the amine to form the iminium ion. wikipedia.orglibretexts.org |
| Carbonyl Compound (with α-H) | Acts as the nucleophile in its enol or enolate form. wikipedia.org |
| Chiral Catalyst (e.g., Proline) | Induces stereoselectivity in asymmetric variants. lscollege.ac.in |
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction, specifically a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether. wikipedia.org In the context of fatty acid synthesis, a variation known as the Claisen condensation is particularly relevant. nih.govrsc.org This reaction involves the condensation of two ester molecules, or an ester and a carbonyl compound, in the presence of a strong base to form a β-keto ester or a β-diketone. numberanalytics.com
The biosynthesis of fatty acids utilizes a decarboxylating Claisen condensation, where malonyl-ACP is decarboxylated to form a carbanion intermediate that then attacks an acyl primer substrate. rsc.orgnih.gov This process extends the fatty acid chain by two carbon atoms in each cycle. nih.gov Synthetic chemists have adapted this biological strategy. For instance, the Ireland-Claisen rearrangement, which involves the reaction of an allylic carboxylate with a strong base to form a γ,δ-unsaturated carboxylic acid, provides a synthetic route to unsaturated fatty acids. wikipedia.org Chirality transfer can be achieved in these rearrangements, making them valuable for the stereoselective synthesis of complex molecules. nih.govresearchgate.net
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a key step in many synthetic pathways. organic-chemistry.org While simple thermal decarboxylation often requires harsh conditions, modern protocols utilize catalysts to achieve regioselectivity and stereoselectivity under milder conditions. organic-chemistry.orgrsc.org
For example, palladium-catalyzed decarboxylative reactions have been developed to couple carboxylic acids with various partners. researchgate.net These methods can be highly regioselective and stereoselective, as seen in the arylation of unactivated olefins with aryl carboxylic acids to produce linear E-configured products. researchgate.net In the synthesis of branched carboxylic acids, decarboxylation of substituted malonic acids is a common strategy. The stereochemistry of the final product can be controlled by employing chiral auxiliaries or through subsequent resolution. Furthermore, photoredox catalysis has emerged as a powerful tool for the hydrodecarboxylation of carboxylic acids under mild, metal-free conditions. organic-chemistry.orgacs.org Silver-catalyzed decarboxylative coupling of alkyl carboxylic acids with chromones has also been shown to be a highly efficient method for creating new carbon-carbon bonds. bohrium.com
| Catalyst/Reagent | Reaction Type | Key Features |
| Palladium(II) Acetate | Decarboxylative Arylation | High regioselectivity and stereoselectivity. researchgate.net |
| FeCl₃ | Decarboxylation of 1,3-diesters | Rapid, high E-stereoselectivity. organic-chemistry.org |
| Silver Carbonate | Protodecarboxylation | Effective for heteroaromatic carboxylic acids. organic-chemistry.org |
| Photoredox Catalysts | Hydrodecarboxylation | Metal-free, mild conditions. organic-chemistry.org |
Protecting Group Strategies in Complex this compound Syntheses
In the multi-step synthesis of complex molecules like this compound, protecting groups are essential to temporarily mask reactive functional groups and prevent unwanted side reactions. numberanalytics.comscite.ai The choice of protecting group is critical and must be stable under the reaction conditions of subsequent steps while being easily removable when desired. numberanalytics.com
For carboxylic acids, common protecting groups include methyl, ethyl, and benzyl (B1604629) esters. researchgate.net In syntheses involving multiple functional groups, an orthogonal protecting group strategy is often employed. numberanalytics.comresearchgate.net This means that different protecting groups can be removed selectively under different conditions without affecting others. For example, a silyl (B83357) ether protecting an alcohol can be removed under acidic or fluoride-mediated conditions, while a Boc-protected amine is cleaved with acid, and a benzyl ester is removed by hydrogenolysis. numberanalytics.comyoutube.com
In a synthesis starting from L-valine, the carboxyl group can be protected as a methyl ester, and the α-amino group can be protected with a benzyloxycarbonyl (Cbz) group. This allows for selective modification of other parts of the molecule before the final deprotection steps to yield the target carboxylic acid. The successful synthesis of complex molecules often hinges on the strategic implementation and removal of these protective groups. scite.aiub.edu
Resolution Techniques for Racemic 4-Methylhexanoic Acid
When a synthetic route produces a racemic mixture of 4-methylhexanoic acid, a resolution step is necessary to isolate the desired (S)-enantiomer. The most common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.org
This technique involves reacting the racemic acid with a chiral resolving agent, which is typically a readily available, enantiomerically pure amine such as brucine, strychnine, or (S)-mandelic acid. libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org Once the desired diastereomeric salt is isolated, the pure enantiomer of the carboxylic acid can be regenerated by treatment with a strong acid. libretexts.org For example, racemic 3-(aminomethyl)-5-methylhexanoic acid has been successfully resolved using (S)-mandelic acid, where the (S)-enantiomer preferentially crystallizes as a diastereomeric salt.
Another approach is enzymatic resolution. Lipases, for instance, can selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. wur.nl This method has been applied to the kinetic resolution of branched-chain fatty acid esters. wur.nl Chiral chromatography is another powerful technique for separating enantiomers, although it is often more applicable to analytical scales or smaller preparative separations.
Biosynthetic Pathways and Natural Occurrence of Chiral Methylhexanoic Acids
Elucidation of Enzymatic Biosynthesis Mechanisms
The enzymatic routes leading to chiral methylhexanoic acids are primarily understood through the study of anaerobic microorganisms. These pathways represent unique biochemical solutions to the challenge of activating chemically inert alkanes.
The anaerobic metabolism of n-alkanes by certain bacteria is a key pathway for the formation of branched-chain fatty acids. asm.org Unlike aerobic metabolism, which employs monooxygenase enzymes and molecular oxygen, anaerobic pathways utilize different electron acceptors, such as nitrate (B79036) or sulfate, and a distinct activation chemistry. nih.govmpg.de
A crucial discovery in understanding this process was the identification of a novel biochemical reaction where an n-alkane is added to fumarate (B1241708). geologyscience.runih.gov This reaction has been observed in denitrifying and sulfate-reducing bacteria. nih.govnih.gov For instance, the denitrifying bacterium strain HxN1, when grown on n-hexane, was found to produce (1-methylpentyl)succinate. nih.govgeologyscience.ru This initial addition is believed to proceed via a radical mechanism, which is a departure from previously known metabolic activation strategies for such unreactive molecules. mpg.degeologyscience.ru This mechanism is analogous to the anaerobic activation of toluene, where the methyl group is added to fumarate to yield benzylsuccinate. mpg.degeologyscience.ru The initial attack on the n-alkane typically occurs at the sub-terminal C-2 position, leading to the formation of a methyl-branched intermediate. geologyscience.runih.gov
The biosynthesis of methyl-branched fatty acids in these anaerobic pathways begins with two primary precursors: an n-alkane and the common cellular metabolite, fumarate. geologyscience.runih.gov The condensation of these two molecules yields an alkyl-substituted succinate (B1194679), which serves as the first key intermediate. nih.govgeologyscience.ru
A generalized pathway for this anaerobic degradation is as follows:
Activation: The n-alkane reacts with fumarate, yielding a (1-methylalkyl)succinate. geologyscience.ru
CoA Ligation: The resulting succinate derivative is then activated by Coenzyme A (CoA), forming a (1-methylalkyl)succinyl-CoA thioester. geologyscience.ru
Carbon Skeleton Rearrangement: This intermediate undergoes a carbon skeleton rearrangement, a critical step in transforming the initial adduct into a fatty acid precursor. geologyscience.runih.gov
Decarboxylation: The final step in forming the branched-chain fatty acid is decarboxylation. geologyscience.ru
This sequence of reactions effectively transforms a straight-chain alkane into a chiral, methyl-branched fatty acid.
The enzymatic machinery responsible for anaerobic alkane activation is fundamentally different from the oxygen-dependent systems in aerobic organisms. mpg.de Evidence points to the involvement of glycyl radical enzymes in the initial addition of the alkane to fumarate. mpg.degeologyscience.ru These enzymes are capable of generating a highly reactive radical on the substrate, enabling the difficult chemistry of C-H bond activation in an alkane. mpg.de
While the complete enzymatic cascade for the biosynthesis of (S)-4-Methylhexanoic acid has not been fully elucidated, the initial activation step is considered the most biochemically novel. Following the formation of the alkylsuccinate, the subsequent steps of CoA activation, rearrangement, and decarboxylation are likely carried out by other specific enzymes within the bacterium's metabolic repertoire. geologyscience.ru In a different context, phospholipase A₂ enzymes are known to be crucial in generating lipid signals by releasing fatty acids from membrane phospholipids, which can then be converted into various chiral signaling molecules like eicosanoids. nih.gov
Occurrence in Biological Systems and Chemical Ecological Contexts
4-Methylhexanoic acid is not merely a laboratory chemical but is found in a variety of natural settings, from microorganisms to plants and animals, where it can play diverse roles.
This compound and its related isomers have been identified in a range of organisms, highlighting their relevance in biochemistry and chemical ecology.
Bacteria: The soil bacterium Brevibacillus laterosporus MG64 produces a class of circular lipopeptides called relacidines, which incorporate a 4-methylhexanoic acid side chain. nih.gov These compounds exhibit antimicrobial activity against Gram-negative pathogens. nih.gov It is also a known metabolite in anaerobic bacteria that utilize alkane degradation pathways. geologyscience.runih.gov
Plants: The compound has been identified in tobacco (Nicotiana tabacum) and its relatives. smolecule.comnih.govpherobase.com It is also a constituent of rhubarb (Rheum rhabarbarum) stalks. smolecule.comacs.org
Animals: As a branched-chain fatty acid, 4-methylhexanoic acid is a metabolite found in animals. smolecule.comscbt.com It is recognized as a contributor to the characteristic flavor of mutton and goat meat. tandfonline.com A related compound, 4-methyloctanoic acid, is a significant component of sheep flavor. tandfonline.comnih.gov
Table 1: Natural Occurrence of 4-Methylhexanoic Acid
| Kingdom | Organism | Context | Reference |
|---|---|---|---|
| Bacteria | Brevibacillus laterosporus MG64 | Component of relacidine lipopeptides | nih.gov |
| Anaerobic alkane-degrading bacteria | Metabolite of n-alkane metabolism | geologyscience.runih.gov | |
| Plantae | Nicotiana tabacum (Tobacco) | Natural constituent | smolecule.comnih.govpherobase.com |
| Rheum rhabarbarum (Rhubarb) | Natural constituent of stalks | smolecule.comacs.org | |
| Animalia | Sheep and Goats | Flavor component in meat | tandfonline.com |
The chirality of methylhexanoic acids is a key feature, and the enantiomeric composition can vary depending on the biological source. A significant study on the volatile compounds in rhubarb (Rheum rhabarbarum) stalks employed multidimensional gas chromatography with a chiral stationary phase to separate and quantify the enantiomers of methyl-branched acids and alcohols. acs.org
The analysis revealed that for 4-methylhexanoic acid and other related branched compounds in rhubarb, the (R)-enantiomer was predominant. acs.org Specifically for the related compound 2-methylbutanoic acid, the ratio was determined to be approximately 65% (R) to 35% (S). acs.org This finding is particularly notable because in many other food plants, 2-methyl-branched volatile compounds are found almost exclusively as their (S)-enantiomers. acs.org This highlights the unique biosynthetic pathways present in rhubarb. acs.org
Advanced Analytical and Spectroscopic Characterization of S 4 Methylhexanoic Acid
Chromatographic Techniques for Enantiomeric Purity Determination
The separation of enantiomers is a critical step in the analysis of chiral compounds. For (S)-4-Methylhexanoic acid, chiral chromatography is the cornerstone for determining its enantiomeric excess.
Chiral Gas Chromatography (GC) for this compound Analysis
Chiral Gas Chromatography (GC) is a powerful technique for the enantioselective analysis of volatile compounds like 4-methylhexanoic acid. Multidimensional GC, utilizing a chiral stationary phase, is particularly effective for enantiodifferentiation. nih.gov A commonly used chiral stationary phase is heptakis(2,3,6-tri-O-ethyl)-beta-cyclodextrin. nih.gov The elution order of the enantiomers on different chiral columns can be investigated to optimize separation. researchgate.net For instance, studies have explored the elution of free acids and their methyl and ethyl esters. researchgate.net To enhance volatility and improve chiral recognition, derivatization of the carboxylic acid to its methyl or ethyl ester is a common practice. researchgate.net
| Parameter | Condition |
| Technique | Multidimensional Gas Chromatography nih.gov |
| Chiral Stationary Phase | Heptakis(2,3,6-tri-O-ethyl)-beta-cyclodextrin nih.gov |
| Analytes | Free acid, methyl and ethyl esters researchgate.net |
Chiral High-Performance Liquid Chromatography (HPLC) Methodologies
Chiral High-Performance Liquid Chromatography (HPLC) offers a versatile and widely used approach for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) have proven to be highly effective in resolving racemic mixtures of compounds structurally similar to this compound. researchgate.net The separation can be achieved using reversed-phase HPLC after derivatization with a chiral fluorescent conversion reagent, such as (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol, which allows for highly sensitive detection. tandfonline.com Another approach involves the use of a Chiralpak IA column with a mobile phase of hexane/isopropanol for the resolution of racemic 4-methylhexanoic acid.
| Parameter | Condition |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) researchgate.net |
| Chiral Stationary Phase | Polysaccharide-based CSPs researchgate.net, Chiralpak IA |
| Mobile Phase Example | Hexane/Isopropanol |
| Derivatization Reagent | (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol tandfonline.com |
High-Resolution Spectroscopic Characterization for Stereochemical Assignment
Once enantiomerically pure samples are obtained, high-resolution spectroscopic techniques are employed to confirm the structure and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the connectivity of the atoms in this compound. In the ¹H NMR spectrum, specific signals corresponding to the methyl group at the C4 position and the protons adjacent to the carboxylic acid group can be definitively assigned. ¹³C NMR provides complementary information on the carbon skeleton of the molecule. nih.gov The chemical shifts in both spectra are crucial for confirming the methyl branching at the fourth carbon and the placement of the carboxyl group.
Table of Representative NMR Data
| Nucleus | Chemical Shift (ppm) - Approximate |
| ¹H NMR | |
| CH₃ (at C4) | ~0.9 |
| CH₂ (ethyl group) | ~1.1-1.4 |
| CH (at C4) | ~1.5 |
| CH₂ (adjacent to COOH) | ~2.2-2.4 |
| COOH | ~12.0 (broad) |
| ¹³C NMR | |
| CH₃ (ethyl group) | ~11 |
| CH₃ (at C4) | ~19 |
| CH₂ (ethyl group) | ~29 |
| CH (at C4) | ~33 |
| CH₂ (adjacent to COOH) | ~34 |
| CH₂ (beta to COOH) | ~38 |
| COOH | ~180 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Structural Confirmation
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure. High-resolution mass spectrometry (HRMS) can verify the molecular formula (C₇H₁₄O₂) with high accuracy. tandfonline.com Gas chromatography coupled with mass spectrometry (GC-MS) is also a common technique used for the analysis of this compound, providing both retention time data and a mass spectrum for identification. nih.gov The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (130.18 g/mol ). nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uobasrah.edu.iq For this compound, the IR spectrum will exhibit characteristic absorption bands for the carboxylic acid group. A very broad O-H stretching band is typically observed in the region of 2500-3300 cm⁻¹, and a strong C=O (carbonyl) stretching band appears around 1700 cm⁻¹.
Table of Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | ~2500-3300 | Broad stretch |
| C=O (Carboxylic Acid) | ~1700 | Strong stretch |
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Absolute Configuration
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are indispensable spectroscopic methods for elucidating the absolute configuration of chiral molecules. These techniques rely on the differential interaction of left- and right-circularly polarized light with a chiral substance.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. A key feature of an ORD spectrum is the Cotton effect, which is the characteristic combination of a peak and a trough in the vicinity of an absorption band of a chromophore. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule. For a chiral compound like this compound, the carboxylic acid group serves as the primary chromophore.
Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum shows positive or negative peaks, also known as Cotton effects, corresponding to the electronic transitions of the chromophore. The sign and intensity of these Cotton effects provide detailed information about the three-dimensional arrangement of atoms around the chromophore.
For this compound, the most significant electronic transition for CD analysis is the n → π* transition of the carbonyl group within the carboxylic acid moiety. This transition is electronically forbidden but becomes magnetically allowed in a chiral environment, typically giving rise to a CD signal in the 200-220 nm region.
Determining Absolute Configuration
The absolute configuration of this compound can be determined by analyzing the sign of the Cotton effect associated with the n → π* transition of the carboxyl group. This is often accomplished by applying empirical rules, such as the octant rule for chiral carboxylic acids .
The octant rule divides the space around the carbonyl chromophore into eight regions, or octants. The contribution of a substituent to the sign of the Cotton effect depends on the octant in which it resides. For an (S)-configured center at C4, the ethyl and propyl groups attached to the stereocenter would be located in specific octants that dictate a particular sign for the Cotton effect. By predicting the sign based on the known (S) configuration and comparing it with the experimentally observed sign, the absolute configuration can be confirmed.
In the absence of specific experimental data for this compound, we can infer the expected chiroptical properties based on studies of other chiral carboxylic acids. For many simple L-amino acids (which are S-configured, with the exception of cysteine) and other S-configured carboxylic acids, a positive Cotton effect is often observed for the n → π* transition. Therefore, it is reasonable to predict that the CD spectrum of this compound would exhibit a positive Cotton effect around 210 nm.
Hypothetical Chiroptical Data for this compound
The following table represents hypothetical ORD and CD data for this compound, illustrating the expected values based on the principles discussed. It is important to note that these values are for illustrative purposes only and are not derived from actual experimental measurements.
| Spectroscopic Technique | Parameter | Wavelength (nm) | Hypothetical Value | Solvent |
| ORD | Specific Rotation [α] | 589 (D-line) | +X.X° | Chloroform |
| Peak | ~225 | +[Φ] | Methanol | |
| Trough | ~205 | -[Φ] | Methanol | |
| CD | Cotton Effect (n → π*) | ~210 | Δε = +X.X | Methanol |
| Molar Ellipticity [θ] | ~210 | +Y.Y x 10^3 | Methanol |
This hypothetical data showcases a positive Cotton effect in both the ORD (peak at higher wavelength, trough at lower) and CD spectra, which would be consistent with the (S) configuration based on empirical rules for similar chiral carboxylic acids.
S 4 Methylhexanoic Acid As a Chiral Building Block in Asymmetric Organic Synthesis
Applications in the Synthesis of Complex Molecules
The defined stereochemistry of (S)-4-methylhexanoic acid makes it an attractive precursor for constructing specific stereoisomers of complex target molecules, particularly natural products and their analogues.
The carboxylic acid group of this compound allows for a wide range of chemical transformations, enabling its conversion into various intermediates suitable for diverse synthetic pathways. Common strategies involve activating the carboxyl group or reducing it to access different functionalities.
One primary activation method is the conversion to an acid chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and can be readily coupled with nucleophiles such as alcohols or amines. For instance, in the total synthesis of the natural product martefragin A, this compound was first converted to its acid chloride before being coupled with the lithium salt of a chiral oxazolidinone auxiliary. dokumen.pub This strategy is fundamental for forming amide or ester bonds under mild conditions.
Another key derivatization is the reduction of the carboxylic acid to a primary alcohol. This transformation opens up a different set of synthetic possibilities. Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (BH₃·SMe₂) are effective for this purpose. The resulting (S)-4-methylhexan-1-ol can then undergo further reactions, such as oxidation to an aldehyde for use in C-C bond-forming reactions like the Wittig reaction, or conversion to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution.
The table below summarizes key derivatization strategies applied to this compound and similar aliphatic carboxylic acids.
| Starting Material | Reagent(s) | Product | Purpose |
| This compound | SOCl₂ or (COCl)₂ | (S)-4-Methylhexanoyl chloride | Activation for coupling reactions (e.g., with chiral auxiliaries) dokumen.pub |
| Carboxylic Acid | LiAlH₄ or BH₃·SMe₂ | Primary Alcohol | Access to aldehyde, alkyl halides, or other alcohol derivatives. zbjimg.com |
| Primary Alcohol | Swern Oxidation (or other mild oxidants) | Aldehyde | Intermediate for C-C bond formation (e.g., Wittig, aldol (B89426) reactions) |
| Carboxylic Acid | (Trimethylsilyl)diazomethane | Methyl Ester | Protection or modification of reactivity |
This table presents common derivatization reactions for aliphatic carboxylic acids, with specific examples drawn from syntheses utilizing this compound or its analogues.
The chiral nature of this compound makes it an important fragment for the synthesis of modified peptides and natural products containing unusual amino acid residues. Its condensation with standard amino acids allows for the creation of dipeptide units that can be further elaborated into larger structures.
A notable example is found in the total synthesis of martefragin A, an oxazole-containing dipeptide isolated from a marine sponge. dokumen.pub In this synthesis, this compound was first activated and coupled with a chiral auxiliary. Following an asymmetric azidation step, the resulting fragment was converted into a protected form of (2S,4S)-homoisoleucine. This synthetic amino acid, which carries the stereochemical information from the original this compound, was then condensed with O-benzyl-L-tryptophan hydrochloride to furnish a key dipeptide intermediate. dokumen.pub The coupling reaction, a standard procedure in peptide synthesis, forges the amide bond that links the two chiral units.
| Reactant 1 | Reactant 2 | Coupling Product | Synthetic Context |
| Protected (2S,4S)-homoisoleucine (derived from this compound) | O-Benzyl-L-tryptophan hydrochloride | Dipeptide Intermediate | Total Synthesis of Martefragin A dokumen.pub |
This table illustrates the use of a derivative of this compound in a peptide coupling reaction.
Chiral building blocks are frequently used to construct enantiomerically pure heterocyclic systems, which are core structures in many pharmaceuticals and natural products. This compound can be incorporated into such scaffolds, where its stereocenter dictates the three-dimensional arrangement of the final ring system.
Continuing with the synthesis of martefragin A, the dipeptide formed from the condensation of the this compound derivative and tryptophan undergoes a subsequent key transformation. dokumen.pub An oxidative cyclization reaction, promoted by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), converts the dipeptide into a chiral oxazole (B20620) derivative. dokumen.pub In this process, the backbone of the this compound derivative becomes an integral part of the final heterocyclic natural product, retaining the crucial stereochemistry at the C4 position. This demonstrates how the carbon framework and stereocenter of the initial acid are directly translated into the structure of a complex heterocyclic target.
Contributions to Methodological Development in Asymmetric Synthesis
The use of chiral carboxylic acids like this compound is central to certain methodologies in asymmetric synthesis, particularly those involving kinetic resolution. In a chemo-enzymatic kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of both enantiomers.
A relevant example of this principle is the lipase-mediated chemo-enzymatic Baeyer-Villiger oxidation. rsc.org In this type of reaction, a racemic mixture of a chiral carboxylic acid is used to generate a peracid in situ. A lipase (B570770), such as Candida antarctica lipase B (CALB), selectively converts only one enantiomer of the acid (e.g., the R-enantiomer) into the corresponding peracid. rsc.org This optically pure peracid then oxidizes a prochiral ketone to a chiral lactone with high enantiomeric excess. The unreacted (S)-enantiomer of the carboxylic acid is left behind and can be recovered. While this specific example demonstrates the resolution of a racemic acid, it highlights the methodological importance of chiral acids as reagents that can transfer stereochemical information in enzyme-catalyzed processes. The principle relies on the enzyme's ability to distinguish between the two enantiomers of a chiral acid, a concept fundamental to many biocatalytic methods.
| Reaction Type | Enzyme | Chiral Reagent | Substrate | Product | Methodological Principle |
| Chemo-enzymatic Baeyer-Villiger Oxidation | Candida antarctica Lipase B (CALB) | Racemic chiral carboxylic acid | Prochiral cyclohexanone | Chiral lactone | Kinetic resolution of the carboxylic acid by the lipase to generate a chiral oxidizing agent in situ. rsc.org |
This table outlines a methodological approach where the kinetic resolution of a chiral carboxylic acid is key to achieving an asymmetric transformation.
Computational Chemistry and Mechanistic Studies Pertaining to S 4 Methylhexanoic Acid
Theoretical Investigations of Reaction Mechanisms and Transition States in Synthesis
Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the reaction pathways for the synthesis of complex molecules like (S)-4-Methylhexanoic acid. These studies calculate the energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction mechanism.
One area of focus has been the C–H bond oxidation of alkanoic acids. Theoretical studies on manganese-catalyzed oxidation reactions reveal a proposed mechanism involving the formation of a high-valent manganese-oxo-carboxylato species. nih.govacs.org This intermediate, [MnVO(OC(O)R)(N4L)]2+, is believed to perform the critical C–H hydroxylation through a hydrogen atom transfer (HAT) and rebound mechanism. nih.govacs.org DFT calculations are used to optimize the geometries of these transient species and calculate the energy barriers associated with the transition states, explaining the observed reactivity and selectivity. nih.govacs.org For instance, in related systems, DFT calculations have shown how the choice of carboxylic acid co-catalyst can dramatically influence reaction outcomes. Some acids, like 4-methylpentanoic acid, can undergo competing intramolecular reactions such as γ-lactonization, a process that can be modeled to understand its prevalence over the desired intermolecular oxidation. nih.govacs.org
Similar theoretical approaches have been applied to understand iron-catalyzed C-C bond-forming reactions. Mechanistic studies, supported by DFT calculations, suggest that such reactions can proceed through the formation of a metallacycle intermediate, with the C–H cleavage being the rate-determining step. nih.gov The geometry and stability of these transition states, as calculated computationally, provide insight into the reaction's sensitivity to the substrate's structure. nih.gov
In Silico Modeling of Enantioselectivity and Stereochemical Outcome
Achieving high enantioselectivity is a primary goal in the synthesis of chiral molecules. In silico modeling has become an indispensable tool for understanding and predicting the stereochemical outcome of asymmetric reactions. These models can explain why one enantiomer is formed preferentially by analyzing the subtle energy differences in the diastereomeric transition states.
A prominent example is the enzymatic kinetic resolution of chiral compounds. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for this purpose. laas.frwur.nl Computational modeling of the transesterification of 4-methyloctanoic acid, a close homolog of 4-methylhexanoic acid, has been used to investigate the difference in reaction rates between the (R)- and (S)-enantiomers. wur.nl By building a three-dimensional computer model of the enzyme's active site with the substrate bound, researchers can visualize the interactions that stabilize the transition state. wur.nl These models suggest that the topology of the enzyme's active site is better suited to accommodate one enantiomer over the other, influencing the accessibility of the substrate to the catalytic residues and thus governing enantioselectivity. laas.fr
More advanced computational techniques, such as the combination of molecular mechanics with the Poisson-Boltzmann surface area (MM/PBSA) method, have been used to enhance the stereoselectivity of enzymes. rsc.orgsci-hub.stresearchgate.net In the synthesis of a key precursor to Pregabalin, (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA), researchers used MM/PBSA to identify key amino acid residues ("hotspots") in a nitrilase enzyme that control stereoselectivity. rsc.orgsci-hub.stresearchgate.net By mutating these residues, they were able to dramatically increase the enantiomeric excess of the desired (S)-product. rsc.orgsci-hub.st Molecular dynamics simulations further clarified that the improved selectivity was due to changes in hydrogen bonding and spatial orientation within the active site, which favored the binding and reaction of the (S)-enantiomer. rsc.orgsci-hub.st
Conformational Analysis of this compound and its Derivatives
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule. For flexible molecules like this compound, this involves understanding the rotation around its single bonds.
While direct, detailed computational studies on the conformational preferences of this compound are not extensively published, principles can be drawn from studies on related branched-chain fatty acids and their derivatives. Techniques such as ¹H-NMR spectroscopy, combined with computational modeling, are powerful tools for this purpose. For instance, studies on chiral branched methyl groups in fatty acid esters have shown that the chemical shift of protons is highly dependent on the molecule's conformation. Intramolecular interactions, such as the CH-π interaction between a methyl group and an aromatic ring in a derivative, can lock the molecule into a specific conformation, which can be observed and quantified by NMR.
Molecular Docking and Enzyme-Substrate Interactions in Biosynthesis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. rsc.org This method is crucial for understanding how substrates like this compound or its precursors fit into the active site of an enzyme.
Detailed docking and molecular dynamics (MD) simulation studies have been performed on the nitrilase enzyme responsible for producing (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA). rsc.orgsci-hub.st These studies begin by docking the (R)- and (S)-enantiomers of the substrate into a homology model of the enzyme's active site. rsc.org The resulting enzyme-substrate complexes are then subjected to MD simulations to observe their dynamic behavior. sci-hub.st
These simulations revealed the critical interactions governing substrate binding and enantioselectivity. For the wild-type enzyme, the (R)-enantiomer was found to be positioned more favorably for catalysis. However, in rationally designed mutants, the situation was reversed. For example, in the W57Y/V134M mutant, the (S)-enantiomer forms a crucial hydrogen bond with the Tyr57 residue, an interaction absent for the (R)-enantiomer. sci-hub.st This specific hydrogen bond, combined with favorable hydrophobic interactions, anchors the (S)-enantiomer in a catalytically competent orientation near the active site cysteine, explaining the dramatically enhanced selectivity for the (S)-product. rsc.orgsci-hub.st Such in silico analyses provide a molecular basis for experimentally observed catalytic activities and guide further protein engineering efforts. rsc.orgresearchgate.net
Future Research Directions and Unexplored Avenues for S 4 Methylhexanoic Acid
Development of Novel Biocatalytic Pathways for Stereoselective Production
The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven research into highly selective and efficient synthetic methods. nih.govresearchgate.netcore.ac.uk Biocatalysis, utilizing enzymes for chemical transformations, offers significant advantages over traditional chemical synthesis, including high enantioselectivity, regioselectivity, and mild reaction conditions at ambient temperature and pressure. nih.govcore.ac.uk These characteristics minimize issues like isomerization, racemization, and rearrangement that can occur under harsh chemical conditions. nih.gov
Future research will likely focus on discovering and engineering novel enzymes for the stereoselective production of (S)-4-Methylhexanoic acid. The secondary metabolism of organisms is a vast and largely untapped resource for enzymes with new and synthetically valuable activities. acs.org The exploration of this metabolic diversity could lead to the identification of novel biocatalysts, such as ene-reductases or specific alcohol dehydrogenases, capable of producing this compound with high enantiomeric excess (ee). nih.gov For instance, multi-enzymatic, one-pot systems have been successfully used to synthesize all four stereoisomers of 4-methylheptan-3-ol, demonstrating the power of combining different enzyme classes like ene-reductases (ERs) and alcohol dehydrogenases (ADHs) to control multiple stereocenters. nih.gov
Directed evolution and protein engineering are powerful tools to tailor enzymes with improved activity, stability, and selectivity for non-natural substrates. nih.govacs.org By modifying the active site of existing enzymes, it may be possible to create biocatalysts specifically designed for the synthesis of this compound or its precursors. This approach has been successfully applied in the synthesis of chiral intermediates for major pharmaceuticals like atorvastatin, where enzyme evolution dramatically improved process efficiency. acs.org The development of such bespoke enzymes would represent a significant step towards economically viable and sustainable industrial-scale production of this compound.
Integration with Flow Chemistry and Sustainable Synthesis Approaches
The integration of biocatalysis with continuous flow chemistry presents a promising avenue for the sustainable and scalable synthesis of this compound. acs.orgnih.govrsc.org Flow chemistry offers numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and easier scalability. nih.govnih.gov When combined with immobilized enzymes, flow biocatalysis can lead to highly efficient and reusable catalytic systems, a key principle of green chemistry. acs.orgmdpi.com
Future research could focus on developing robust immobilized enzyme reactors for the continuous production of this compound. This involves selecting appropriate immobilization techniques that preserve enzyme activity and stability over long operational periods. acs.org The use of microreactors or packed-bed reactors can significantly improve process efficiency and productivity. acs.orgnih.gov A telescoped continuous flow process, where multiple reaction steps are connected in sequence without intermediate purification, could further streamline the synthesis, reducing waste and operational costs. nih.gov Such processes have been successfully developed for the synthesis of various chiral active pharmaceutical ingredients (APIs) and their intermediates. nih.govnih.gov
Furthermore, the principles of sustainable chemistry extend to the choice of solvents and reagents. mdpi.comnih.gov Research into using greener solvents, or even solvent-free reaction conditions, for the synthesis of this compound is a critical future direction. mdpi.com Biocatalytic processes are often compatible with aqueous media, reducing the reliance on volatile organic compounds. royalsocietypublishing.org The development of a fully integrated, continuous, and sustainable process, from renewable feedstocks to the final purified this compound, remains a key long-term goal.
Exploration of this compound in New Chiral Auxiliary Design
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed and can ideally be recovered for reuse. wikipedia.org The design of new and more effective chiral auxiliaries is an active area of research, driven by the need for higher efficiency and selectivity in asymmetric synthesis. numberanalytics.com
This compound, as a readily available chiral carboxylic acid, represents a potential scaffold for the design of new chiral auxiliaries. Its structure could be modified to incorporate additional coordinating groups, enhancing its ability to form well-defined, rigid chelate structures with metal ions in Lewis acid-catalyzed reactions. iupac.org This can lead to a higher degree of facial discrimination and improved stereoselectivity. The development of conceptually new auxiliaries bearing multiple chelation sites has been shown to be an effective strategy for controlling the stereochemistry of nucleophilic additions to carbonyl compounds. iupac.org
Future research could involve the synthesis of amides or esters derived from this compound and their evaluation as chiral auxiliaries in a range of asymmetric reactions, such as aldol (B89426) additions, Diels-Alder reactions, and alkylations. wikipedia.orgsfu.ca The effectiveness of a chiral auxiliary is often reaction-dependent, and therefore, a systematic study across different transformations would be necessary to identify promising applications. numberanalytics.com Computational modeling could be employed to aid in the design of these new auxiliaries, predicting their conformational preferences and their likely influence on the transition states of stereoselective reactions. numberanalytics.com
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates, facilitating rapid process optimization. acs.orgmdpi.com For stereoselective syntheses, such as those producing this compound, it is particularly important to monitor the evolution of enantiomeric or diastereomeric excess during the reaction. acs.org
Future research should explore the application of advanced spectroscopic techniques for the in situ monitoring of this compound synthesis. Vibrational circular dichroism (VCD) and Raman optical activity (ROA) are powerful chiroptical spectroscopies that are sensitive to the absolute configuration of chiral molecules in solution. rsc.orgrsc.org These techniques could potentially be used to directly track the formation of the (S)-enantiomer in real-time. rsc.org
Other techniques like benchtop Nuclear Magnetic Resonance (NMR) spectroscopy are also emerging as powerful tools for the in-line analysis of enzymatic and stereoselective reactions. acs.org Despite potential signal overlap in lower field instruments, advanced data analysis methods can allow for the quantification of diastereomers and enantiomers during a reaction. acs.org Furthermore, techniques like Sum Frequency Generation (SFG) spectroscopy are being developed as highly sensitive probes for molecular chirality. acs.orgresearchgate.net The development and adaptation of these advanced spectroscopic methods for the specific case of this compound synthesis, particularly when integrated into flow chemistry setups, would enable a higher level of process understanding and control, accelerating the development of optimized and robust manufacturing processes. researchgate.net
Q & A
Basic Research Questions
Q. How can researchers determine the enantiomeric purity of (S)-4-methylhexanoic acid in biological matrices?
- Methodological Answer : Enantiomeric analysis requires chiral separation techniques. Multidimensional gas chromatography (GC) using a chiral stationary phase, such as heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin, effectively resolves enantiomers. For example, this method was applied to analyze 4-methylhexanoic acid in rhubarb stalks, enabling precise quantification of enantiomeric ratios . Ensure proper calibration with pure (S)- and (R)-standards and validate peak assignments using mass spectrometry (MS) for confirmation.
Q. What are the optimal GC conditions for separating 4-methylhexanoic acid from other short-chain fatty acids?
- Methodological Answer : Use a polar GC column (e.g., Agilent J&W DB-WAX Ultra Inert) with hydrogen carrier gas at 41.37 cm/s. An isothermal inlet temperature of 130°C and FID detection at 260°C are recommended. Under these conditions, 4-methylhexanoic acid (peak 11) elutes distinctly from isomers like 4-methylvaleric acid (peak 9) and 2-ethylhexanoic acid (peak 12), as demonstrated in free fatty acid profiling . Include internal standards (e.g., decanoic acid) for retention time normalization.
Q. How can the structural integrity of synthesized this compound be validated?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm the methyl branching at position 4 and carboxyl group placement via H and C NMR chemical shifts.
- Infrared (IR) Spectroscopy : Identify the carboxylic acid O-H stretch (~2500-3300 cm) and C=O stretch (~1700 cm).
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular formula (CHO) with a mass accuracy of <5 ppm .
Advanced Research Questions
Q. How does 4-methylhexanoic acid participate in microbial degradation pathways of synthetic pyrethroids?
- Methodological Answer : In fenvalerate biodegradation studies, 4-methylhexanoic acid was identified as a metabolite using GC-MS. To map its role:
Metabolite Profiling : Extract metabolites from bacterial cultures (e.g., strains CD-9 and BDBP 071) and compare retention times/mass spectra against reference standards .
Pathway Elucidation : Propose degradation steps (e.g., ester hydrolysis → aryl cleavage) based on intermediate compounds. Use C-labeled substrates to trace carbon flow into 4-methylhexanoic acid .
Enzyme Assays : Test hydrolase/oxygenase activity in cell-free extracts to confirm enzymatic steps leading to its formation.
Q. What strategies resolve contradictions in reported physicochemical properties of 4-methylhexanoic acid?
- Methodological Answer : Discrepancies in boiling points or densities may arise from impurities or measurement techniques. Address this by:
- Purification : Distill the compound under reduced pressure (e.g., 109–112°C at 10 mmHg) and characterize using differential scanning calorimetry (DSC) for precise melting point determination .
- Interlaboratory Validation : Compare data across multiple sources (e.g., Sigma-Aldrich’s 97% pure standard vs. synthesized batches) and apply QSPR (Quantitative Structure-Property Relationship) models to predict properties from SMILES strings (e.g., CCC(C)CCC(O)=O) .
Q. How can 4-methylhexanoic acid’s chiral configuration influence its interaction with biological receptors?
- Methodological Answer : Use enantioselective assays:
Chiral Chromatography : Separate (S)- and (R)-enantiomers via HPLC with a chiral column (e.g., Chiralpak IA).
Binding Studies : Perform surface plasmon resonance (SPR) or fluorescence polarization assays with target proteins (e.g., olfactory receptors in cats, as studied in anal sac secretions ).
Molecular Docking : Model the (S)-enantiomer’s 3D structure (InChIKey: DIVCBWJKVSFZKJ-UHFFFAOYSA-N) to predict steric and electronic interactions with binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
